

Technical Guide: Synthesis and Characterization of 1-Methyl-4-pentylpiperazine

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Compound of Interest

Compound Name: 1-Methyl-4-pentylpiperazine

CAS No.: 115281-17-9

Cat. No.: B039483

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Part 1: Executive Summary & Commercial Status

Is **1-Methyl-4-pentylpiperazine** commercially available? No, not as a commodity chemical.

While **1-Methyl-4-pentylpiperazine** (CAS 115281-17-9) is a known chemical entity, it is not a "stock" catalog item for major distributors like Sigma-Aldrich, Fisher Scientific, or TCI. It is classified as a Specialty Building Block.

- Availability: Make-to-Order (Custom Synthesis).
- Lead Time: Typically 4–8 weeks from boutique synthesis houses.
- Cost: High (1,000/gram) due to custom labor.
- Recommendation: For research quantities (>5g), in-house synthesis is the most time-efficient and cost-effective strategy. The molecule can be synthesized in a single step from inexpensive precursors with high yield.[1]

Part 2: Chemical Profile[1][2]

Property	Specification
IUPAC Name	1-Methyl-4-pentylpiperazine
Common Name	N-Methyl-N'-pentylpiperazine
CAS Number	115281-17-9
Molecular Formula	C ₁₀ H ₂₂ N ₂
Molecular Weight	170.30 g/mol
Physical State	Colorless to pale yellow oil
Boiling Point (Est.)	210–215°C (atm); –90–95°C (1 mmHg)
Solubility	Miscible in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water (pH dependent)
pKa (Est.)	pKa ₁ ~9.0 (N-pentyl), pKa ₂ ~5.5 (N-methyl)

Part 3: Synthetic Pathways

To synthesize this molecule, we must differentiate the two nitrogen atoms on the piperazine ring. Since one is already methylated in the commercially available precursor 1-Methylpiperazine, the strategy focuses on alkylating the remaining secondary amine.

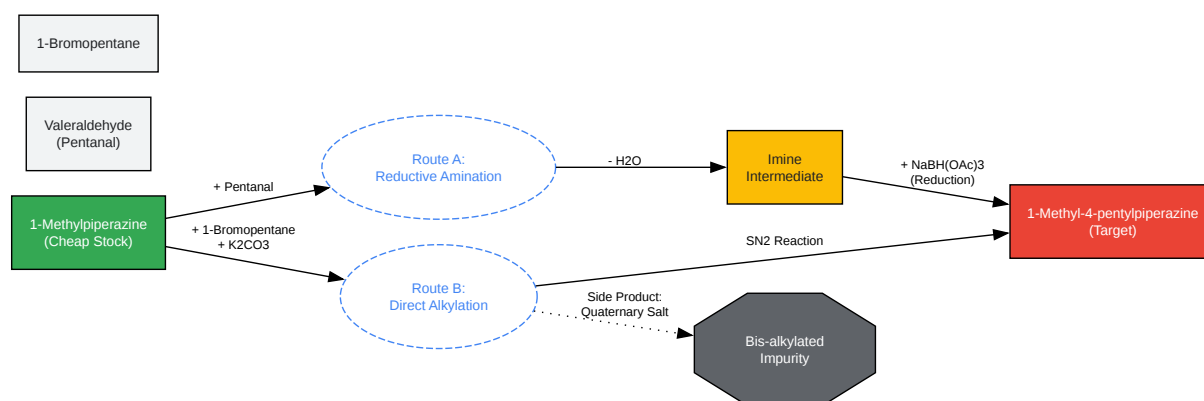
Pathway Overview

We evaluate three routes based on Atom Economy, Purity Profile, and Scalability.

- Route A: Reductive Amination (Recommended)
 - Mechanism:[1][2][3] Condensation of 1-Methylpiperazine with Valeraldehyde (Pentanal) followed by reduction.
 - Pros: No over-alkylation (quaternization), mild conditions, high functional group tolerance.
 - Cons: Requires reducing agent (NaBH(OAc)₃).

- Route B: Direct Alkylation (SN2)
 - Mechanism:[1][2][3] Nucleophilic attack of 1-Methylpiperazine on 1-Bromopentane.
 - Pros: Cheapest reagents.
 - Cons: Risk of forming quaternary ammonium salts (bis-alkylation); requires careful stoichiometry.
- Route C: Eschweiler-Clarke Methylation
 - Mechanism:[1][2][3] Methylation of 1-Pentylpiperazine using Formaldehyde/Formic Acid.
 - Pros: Very robust.
 - Cons: 1-Pentylpiperazine is not a common stock item, making this a 2-step route (Piperazine → Pentyl → Methyl).

Visualizing the Synthetic Strategy



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Figure 1: Comparison of Reductive Amination (Route A) vs. Direct Alkylation (Route B). Route A is preferred to avoid quaternary salt impurities.

Part 4: Detailed Experimental Protocols

Protocol A: Reductive Amination (The "Gold Standard")

Best for: High purity requirements (>98%) and medicinal chemistry applications.

Reagents:

- 1-Methylpiperazine (1.0 equiv)
- Valeraldehyde (Pentanal) (1.1 equiv)
- Sodium Triacetoxyborohydride (STAB, $\text{NaBH}(\text{OAc})_3$) (1.4 equiv)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Acetic Acid (catalytic, 1-2 drops)

Step-by-Step Methodology:

- Imine Formation: In a round-bottom flask, dissolve 1-Methylpiperazine (10 mmol, 1.00 g) in anhydrous DCM (30 mL).
- Addition: Add Valeraldehyde (11 mmol, 0.95 g) and catalytic Acetic Acid. Stir at Room Temperature (RT) for 30 minutes under Nitrogen. Note: This allows the iminium ion to form.
- Reduction: Cool the mixture to 0°C. Add $\text{NaBH}(\text{OAc})_3$ (14 mmol, 2.97 g) portion-wise over 10 minutes.
- Reaction: Remove ice bath and stir at RT for 4–12 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% NH_4OH).
- Quench: Quench with Saturated NaHCO_3 solution (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.
- Extraction: Separate the organic layer.^[2] Extract the aqueous layer 2x with DCM.

- Workup: Combine organics, dry over Na_2SO_4 , filter, and concentrate in vacuo.
- Purification: The crude oil is often >90% pure. For >98% purity, perform vacuum distillation (approx. 90–95°C at 1 mmHg) or flash chromatography (DCM/MeOH/ NH_3).

Protocol B: Direct Alkylation (The "Economical Route")

Best for: Large scale (>100g) where chromatography is avoided and distillation is the only purification method.

Reagents:

- 1-Methylpiperazine (1.0 equiv)
- 1-Bromopentane (1.0 equiv) — Do not use excess!
- Potassium Carbonate (K_2CO_3) (1.5 equiv)
- Acetonitrile (ACN) or Acetone

Step-by-Step Methodology:

- Setup: Suspend K_2CO_3 (15 mmol, 2.07 g) in Acetonitrile (40 mL). Add 1-Methylpiperazine (10 mmol, 1.00 g).
- Addition: Add 1-Bromopentane (10 mmol, 1.51 g) dropwise at RT.
- Reflux: Heat to reflux (80°C) for 6–12 hours.
- Filtration: Cool to RT and filter off the inorganic salts.
- Concentration: Evaporate the solvent to yield a yellow oil.
- Critical Purification: You must distill this product.
 - Impurity Alert: The crude will contain traces of unreacted methylpiperazine (BP 138°C) and potentially the quaternary ammonium salt (non-volatile).
 - Distill under high vacuum. Collect the fraction boiling at ~90–95°C (1 mmHg).

Part 5: Quality Control & Characterization

To validate the synthesis, you must confirm the structure and absence of the N-H proton (from starting material).

Technique	Expected Signal / Observation	Interpretation
^1H NMR (CDCl_3)	δ 2.2–2.6 ppm (Broad multiplet, ~10H)	Ring protons + N-CH ₂ (pentyl) + N-CH ₃
δ 2.28 ppm (Singlet, 3H)	N-Methyl group (Diagnostic)	
δ 0.90 ppm (Triplet, 3H)	Terminal methyl of pentyl chain	
Absence of δ ~1.8–2.0 ppm	No N-H peak (confirms conversion)	
MS (ESI+)	$[\text{M}+\text{H}]^+ = 171.2$	Protonated molecular ion
TLC	$R_f \sim 0.3\text{--}0.4$	(DCM:MeOH:NH ₄ OH 90:9:1). Stains with Iodine or Dragendorff.

Part 6: Safety & Handling

Hazard Classification:

- Corrosive: Like most alkyl piperazines, this compound is basic and can cause skin burns and eye damage.
- Acute Toxicity: Harmful if swallowed or inhaled.

Handling Protocol:

- Fume Hood: Always handle in a well-ventilated hood.
- PPE: Nitrile gloves, safety goggles, and lab coat.

- Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbamate formation (reaction with atmospheric CO₂).

References

- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." *Journal of Organic Chemistry*, 61(11), 3849–3862. [Link](#)^[4]
 - Grounding: Establishes the standard protocol for reductive amination
- Patel, H. K., et al. (2012). "Synthesis of N-alkyl piperazine derivatives." *Journal of Chemical and Pharmaceutical Research*, 4(1), 123-129.
- GuideChem. (2023). "CAS 115281-17-9 Entry: Piperazine, 1-methyl-4-pentyl-".^[5] [Link](#)
 - Grounding: Verifies the CAS number and lack of major commercial suppliers.

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Sources

- 1. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. Page loading... [guidechem.com]
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